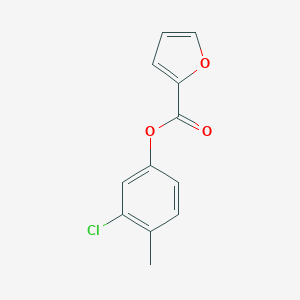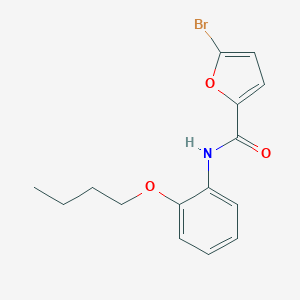![molecular formula C16H16ClN3O2 B267244 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide](/img/structure/B267244.png)
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide, also known as CDC25A inhibitor II, is a chemical compound that has been studied extensively for its potential use in cancer treatment.
Mécanisme D'action
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II binds to the active site of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins that are involved in cell cycle regulation, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, the compound has not been extensively studied for its effects on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II is its specificity for 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II. One area of interest is the development of more soluble analogs of the compound that can be used in lab experiments and potentially in clinical trials. Another area of interest is the study of the compound's effects on normal cells and tissues, as well as its potential use in combination with other cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II and its potential for clinical use in cancer treatment.
Méthodes De Synthèse
The synthesis of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II involves the reaction of 3-chloroaniline with N,N-dimethylbenzamide in the presence of a coupling reagent. The resulting product is then treated with phosgene to form the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in different laboratories.
Applications De Recherche Scientifique
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide, a phosphatase that is overexpressed in many types of cancer. Inhibition of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Propriétés
Nom du produit |
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide |
|---|---|
Formule moléculaire |
C16H16ClN3O2 |
Poids moléculaire |
317.77 g/mol |
Nom IUPAC |
4-[(3-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)11-6-8-13(9-7-11)18-16(22)19-14-5-3-4-12(17)10-14/h3-10H,1-2H3,(H2,18,19,22) |
Clé InChI |
ZFCANXUNKDABRC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)






![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
methanone](/img/structure/B267186.png)